molecular formula C6H7FN4O3 B2925739 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1795392-89-0

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2925739
CAS No.: 1795392-89-0
M. Wt: 202.145
InChI Key: ZIJOORNSZCKSRU-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 2-fluoroethylamine with 4-nitro-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-(2-aminoethyl)-4-nitro-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanol: A simpler fluorinated compound with similar functional groups.

    1-(2-fluoroethyl)-1H-1,2,3-triazole:

Uniqueness

1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both a nitro group and a fluoroethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-fluoroethyl)-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN4O3/c7-1-2-10-5(6(8)12)4(3-9-10)11(13)14/h3H,1-2H2,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOORNSZCKSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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